

2-Amino-5-chlorobenzoic acid structural information and isomers.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

Cat. No.: B128569

[Get Quote](#)

An In-depth Technical Guide on the Core Structural Information and Isomers of **2-Amino-5-chlorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzoic acid, a chlorinated derivative of anthranilic acid, is a pivotal molecular scaffold in the realms of medicinal chemistry, materials science, and agrochemicals. [1][2] Its unique substitution pattern provides a versatile platform for the synthesis of a multitude of complex organic molecules, including pharmaceuticals, dyes, and specialized polymers.[2][3] This technical guide offers a comprehensive overview of the structural and physicochemical properties of **2-amino-5-chlorobenzoic acid**, a comparative analysis of its key positional isomers, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in drug discovery and development. The strategic importance of this compound and its derivatives as enzyme inhibitors and precursors to active pharmaceutical ingredients (APIs) is highlighted.[3][4]

Core Physicochemical and Structural Data

2-Amino-5-chlorobenzoic acid is a substituted aromatic carboxylic acid. The presence of the amino, chloro, and carboxylic acid functional groups on the benzene ring imparts specific chemical reactivity and physical properties that are foundational to its utility.

Key Properties

The fundamental physicochemical properties of **2-amino-5-chlorobenzoic acid** are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Reference(s)
IUPAC Name	2-amino-5-chlorobenzoic acid	[5]
Synonyms	5-Chloroanthranilic acid, 5-Chloro-2-aminobenzoic acid	[5] [6]
CAS Number	635-21-2	[6] [7]
Molecular Formula	C ₇ H ₆ ClNO ₂	[5] [6] [7]
Molecular Weight	171.58 g/mol	[5] [6] [7]
Appearance	White to light yellow crystalline powder; Tan chunks	[1] [5]
Melting Point	204-206 °C (decomposes)	[8]
Solubility	Soluble in water	[8]

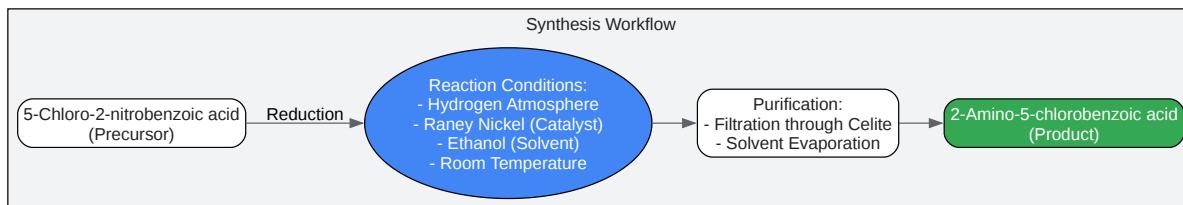
Spectroscopic Profile

Spectroscopic data are critical for the structural confirmation and quality control of **2-amino-5-chlorobenzoic acid**.

Spectrum Type	Key Peaks / Shifts (Solvent: DMSO-d ₆)	Reference(s)
¹ H NMR	δ 7.62 (d, J = 2.6 Hz, 1H), 7.24 (dd, J = 8.9, 2.6 Hz, 1H), 6.77 (d, J = 8.9 Hz, 1H)	[3][7]
¹³ C NMR	δ 168.4, 150.3, 133.5, 129.8, 118.3, 117.5, 110.5	[3]
Infrared (IR)	3500, 3387, 2924, 2852, 1660, 1585, 1481, 1419, 1288, 1230, 1155, 1132, 881, 810, 704, 650 cm ⁻¹	[3]
Mass Spec (EIIMS)	170 (M-H) ⁻	[7]

Isomers of Amino-chlorobenzoic Acid

The positional arrangement of the amino and chloro substituents on the benzoic acid ring gives rise to several isomers, each with distinct physicochemical properties that can significantly influence their biological activity and synthetic applications.[4] A comparative analysis of these isomers is crucial for structure-activity relationship (SAR) studies in drug development.


Isomer Name	Structure	CAS Number	Melting Point (°C)	Reference(s)
2-Amino-5-chlorobenzoic acid	Structure	635-21-2	204-206	[8]
4-Amino-2-chlorobenzoic acid	Structure	2457-76-3	213	[9][10]
2-Amino-6-chlorobenzoic acid	Structure	2148-56-3	Not specified	[11][12]
2-Amino-4-chlorobenzoic acid	Structure	89-77-0	225-227	[4]
3-Amino-4-chlorobenzoic acid	Structure	2840-28-0	215-217	[4]
5-Amino-2-chlorobenzoic acid	Structure	2457-77-4	185-187	[4]

Synthesis and Experimental Protocols

The synthesis of **2-amino-5-chlorobenzoic acid** is typically achieved through established organic chemistry reactions. The two primary routes involve the reduction of a nitro-substituted precursor or the direct chlorination of anthranilic acid.

General Synthesis Workflow Diagram

The diagram below illustrates a common and efficient workflow for synthesizing amino-chlorobenzoic acids from their corresponding nitro-benzoic acid precursors.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-amino-5-chlorobenzoic acid**.

Experimental Protocol: Reduction of 5-Chloro-2-nitrobenzoic Acid

This protocol details a high-yield synthesis via the catalytic reduction of the nitro group.[\[1\]](#)[\[7\]](#)

- Reagents and Equipment:

- 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol)
- Active Raney nickel (2 g)
- Ethanol
- Hydrogen gas supply
- Reaction flask equipped with a magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel with diatomaceous earth/celite)
- Rotary evaporator

- Methodology:

- To a suitable reaction flask, add the active Raney nickel catalyst (2 g).
- Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g) in ethanol.

- Add the ethanol solution of the starting material to the reaction flask.
- Seal the flask and introduce a hydrogen atmosphere.
- Stir the reaction mixture vigorously at room temperature overnight.
- Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting white solid is **2-amino-5-chlorobenzoic acid** (typical yield: ~16 g, 96%).[\[7\]](#)

Experimental Protocol: Chlorination of Anthranilic Acid

This method synthesizes the target compound by direct electrophilic aromatic substitution on anthranilic acid.[\[13\]](#)

- Reagents and Equipment:

- Anthranilic acid (20 g)
- Sulfuryl chloride (26 g)
- Absolute ether (350 ml)
- 8% Hydrochloric acid solution
- Sodium hydroxide solution
- Concentrated sodium acetate solution
- Reaction vessel with cooling capabilities

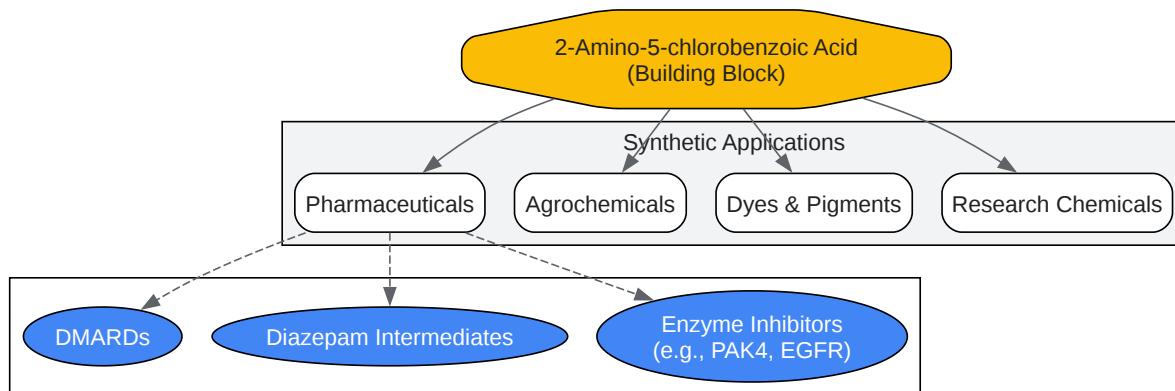
- Methodology:

- Dissolve sulfuryl chloride (26 g) in absolute ether (350 ml) in a reaction vessel and cool the solution.

- Slowly add powdered anthranilic acid (20 g) over 10 minutes while maintaining cooling.
- After the addition is complete, remove the solvent and excess sulfonyl chloride under vacuum.
- Treat the residue with 150 ml of water and let it stand for several hours.
- Filter the mixture and wash the solid residue with water.
- Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.
- Filter the hot solution to remove undissolved byproducts (primarily 3,5-dichloroanthranilic acid).
- Partially neutralize the filtrate with a sodium hydroxide solution until a precipitate begins to form.
- Add concentrated sodium acetate solution to complete the precipitation of the product.
- Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure **2-amino-5-chlorobenzoic acid**.[\[13\]](#)

Applications in Drug Discovery and Development

2-Amino-5-chlorobenzoic acid is a highly valued building block in the pharmaceutical industry due to its role in constructing more complex molecular architectures with therapeutic potential.

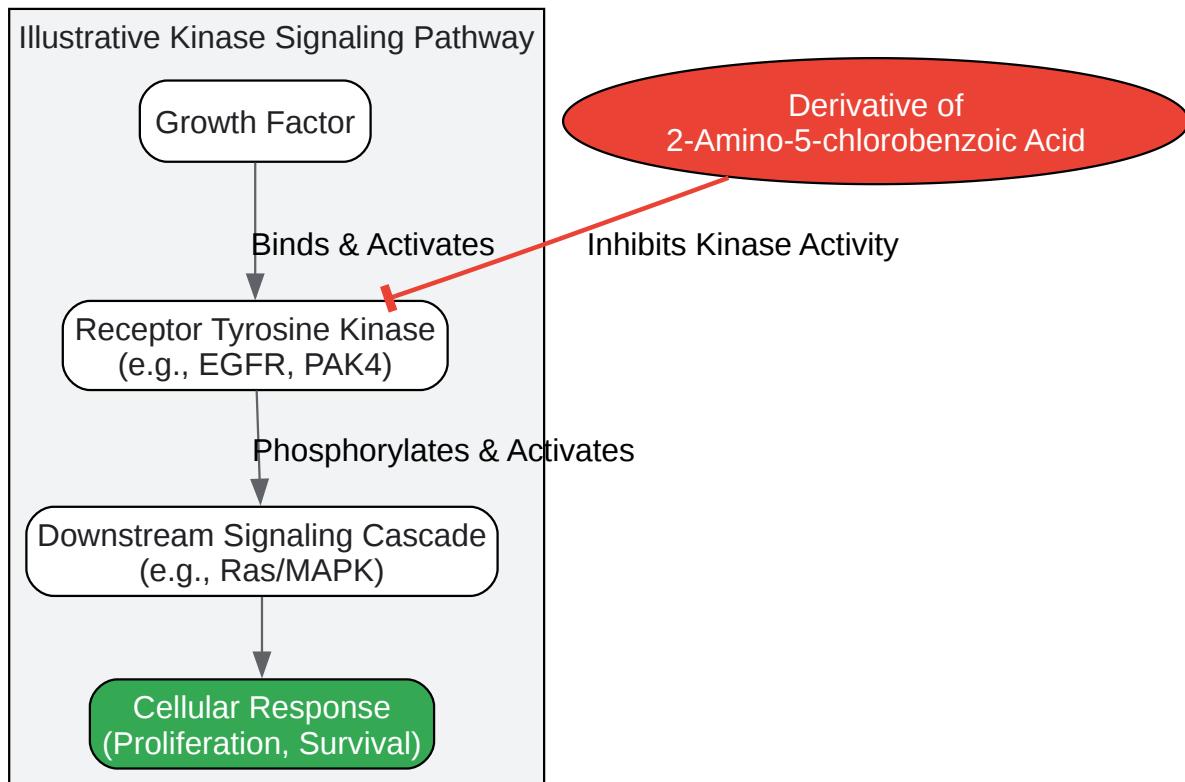

[\[2\]](#)

- Synthesis of APIs: It serves as a key intermediate in the production of various APIs, including disease-modifying antirheumatic drugs (DMARDs).[\[1\]](#)[\[8\]](#)
- Enzyme Inhibitors: Derivatives of amino-chlorobenzoic acids are being explored as potent enzyme inhibitors. For instance, certain derivatives have shown potential as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer applications and have been tested for inhibitory activity against p21-activated kinase 4 (PAK4).[\[3\]](#)[\[4\]](#)
- CNS Drug Intermediates: The compound is a crucial starting material in the synthesis of deuterated internal standards for drugs like Diazepam, which is essential for accurate

pharmacokinetic and forensic analysis.[3]

Role as a Versatile Synthetic Building Block

The following diagram illustrates the role of **2-amino-5-chlorobenzoic acid** as a central precursor in the synthesis of diverse chemical entities.



[Click to download full resolution via product page](#)

Caption: Role of **2-amino-5-chlorobenzoic acid** as a synthetic precursor.

Illustrative Kinase Inhibition Signaling Pathway

Derivatives of **2-amino-5-chlorobenzoic acid** have been investigated as kinase inhibitors. The diagram below provides a simplified, logical representation of how such a compound could interrupt a cancer-related signaling pathway.

[Click to download full resolution via product page](#)

Caption: Logical diagram of a kinase inhibition signaling pathway.

Conclusion

2-Amino-5-chlorobenzoic acid is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, established synthetic routes, and the diverse biological activities of its derivatives make it a cornerstone for innovation in drug discovery, agrochemical development, and materials science. The comparative data on its isomers further empower researchers to conduct detailed structure-activity relationship studies, paving the way for the rational design of novel molecules with enhanced efficacy and specificity. This guide provides the core technical information required by professionals to effectively utilize this versatile chemical intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-chlorobenzoic acid | C7H6CINO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Amino-5-chlorobenzoic acid CAS#: 635-21-2 [m.chemicalbook.com]
- 9. 4-Amino-2-chlorobenzoic acid | C7H6CINO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 11. goldbio.com [goldbio.com]
- 12. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Amino-5-chlorobenzoic acid structural information and isomers.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128569#2-amino-5-chlorobenzoic-acid-structural-information-and-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com